Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) is typically synthesized through a sulfonation reaction. The process involves the reaction of dodecylbenzene with sulfur trioxide or fuming sulfuric acid in a continuous reactor, such as a falling film reactor . The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to form the disodium salt .
Industrial Production Methods
The industrial production of disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) follows the same basic principles as the laboratory synthesis but on a larger scale. Continuous reactors are used to ensure consistent quality and yield. The sulfonation reaction is carefully controlled to prevent over-sulfonation, and the neutralization step is optimized to achieve the desired pH and purity .
Chemical Reactions Analysis
Types of Reactions
Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) primarily undergoes sulfonation and neutralization reactions during its synthesis . It can also participate in substitution reactions due to the presence of the sulfonate groups.
Common Reagents and Conditions
Sulfonation: Sulfur trioxide or fuming sulfuric acid
Neutralization: Sodium hydroxide or sodium carbonate
Major Products
The major product of the sulfonation and neutralization reactions is disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) itself .
Scientific Research Applications
Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) is primarily based on its surfactant properties. It reduces the surface tension of water, allowing it to emulsify and disperse hydrophobic substances. The sulfonate groups interact with water molecules, while the hydrophobic dodecyl chains interact with non-polar substances, facilitating their solubilization .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecylbenzenesulfonate: A similar surfactant with a shorter hydrophobic chain.
Disodium lauryl ether sulfosuccinate: Another surfactant with similar emulsifying and dispersing properties.
Uniqueness
Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) is unique due to its longer hydrophobic chains and the presence of two sulfonate groups, which enhance its surfactant properties and make it more effective in certain applications compared to similar compounds .
Properties
CAS No. |
5136-51-6 |
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Molecular Formula |
C36H56Na2O7S2 |
Molecular Weight |
710.9 g/mol |
IUPAC Name |
disodium;4-dodecyl-2-(5-dodecyl-2-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C36H58O7S2.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-35(44(37,38)39)33(29-31)43-34-30-32(26-28-36(34)45(40,41)42)24-22-20-18-16-14-12-10-8-6-4-2;;/h25-30H,3-24H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
XNVLWGKGHDHNFH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])OC2=C(C=CC(=C2)CCCCCCCCCCCC)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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